Product packaging for 3-O-Feruloylsucrose(Cat. No.:)

3-O-Feruloylsucrose

Cat. No.: B8033913
M. Wt: 518.5 g/mol
InChI Key: ZPEADZHVGOCGKH-QIWADDKASA-N
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Description

Contextual Background of Phenylpropanoid Sucrose (B13894) Esters (PSEs) in Natural Product Chemistry

Phenylpropanoid sucrose esters (PSEs) represent a significant and diverse class of secondary metabolites found throughout the plant kingdom. researchgate.net These naturally occurring compounds are structurally defined by a central sucrose core that is esterified with one or more phenylpropanoid moieties, such as ferulic, coumaric, caffeic, or sinapic acids. nih.govbenthamdirect.comsigmaaldrich.commdpi.com The linkage between the sucrose and the phenylpropanoid is an ester bond. nih.govbenthamdirect.comsigmaaldrich.com

In the field of natural product chemistry, PSEs are of considerable interest due to their vast structural diversity and their wide array of biological activities. nih.govbenthamdirect.com This structural variability arises from the number, type, and position of the acyl groups attached to the sucrose backbone, as well as potential acetylation. researchgate.net Historically, plants containing these compounds have been utilized in traditional medicine. nih.govbenthamdirect.comsigmaaldrich.com Modern scientific investigation has identified a broad spectrum of pharmacological properties associated with PSEs, including antioxidant, anti-inflammatory, antimicrobial, antiviral, and antitumor activities. researchgate.netnih.govbenthamdirect.comsigmaaldrich.com This makes them valuable lead compounds for drug discovery. nih.govbenthamdirect.com

Significance of Feruloylated Sucrose Derivatives in Plant Physiology and Beyond

Sucrose is the principal sugar transported through the phloem in most plants, serving as a primary source of energy and carbon for non-photosynthetic tissues (sink tissues). nih.govnih.gov The metabolism of sucrose is central to plant growth, development, and stress responses. nih.govnih.gov Feruloylated sucrose derivatives, a specific subgroup of PSEs, are integral to various physiological processes, particularly in the cell walls of certain plants.

Ferulic acid, a phenolic compound, can be esterified to sugars like sucrose. researchgate.net A key function of these derivatives is their role in the feruloylation of cell wall polysaccharides, such as arabinoxylans, especially in commelinid monocots like grasses. researchgate.net Ferulic acid acts as a cross-linking agent between polysaccharide chains and between polysaccharides and lignin, which impacts the structural integrity and digestibility of the cell wall. researchgate.net This process is critical for biofuel and biorefining applications, as cell wall recalcitrance is a major factor in the efficiency of converting biomass to biofuels. researchgate.net

Furthermore, feruloylated sucrose esters have been identified in various plant parts and are recognized for their potential health benefits. For example, 6'-O-(E)-feruloylsucrose is a major soluble phenolic compound found in brown rice bran. nih.gov The presence of these compounds in staple foods highlights their relevance beyond basic plant physiology, extending into human nutrition and health.

Overview of Current Research Trajectories and Gaps for 3-O-Feruloylsucrose

Current research on PSEs is increasingly focused on understanding the specific roles of individual isomers, which requires precise chemical synthesis and sophisticated analytical techniques. A significant challenge in PSE research has been the difficulty of synthesizing specific isomers due to the multiple hydroxyl groups on the sucrose molecule. bcrcp.ac.in However, recent advancements have led to the development of orthogonal strategies for the precise synthesis of PSEs, allowing for cinnamoylation at desired positions, including the O-3 position. bcrcp.ac.in This breakthrough enables the production of specific natural and unnatural PSEs for detailed study. bcrcp.ac.in

Enzymatic studies are also a key research trajectory, exploring the regioselectivity of enzymes like lipases and feruloyl esterases for the acylation of sucrose. mdpi.com These studies have found that enzymatic feruloylation of free sucrose often favors the 6-OH position, highlighting the complexity of producing specific isomers like this compound. mdpi.com

Despite these advances, significant research gaps remain for this compound specifically. While its synthesis is now more achievable, there is a lack of detailed studies on its:

Natural Occurrence and Distribution: The prevalence and concentration of the 3-O-isomer across different plant species and tissues are not well-documented compared to other isomers like the 6'-O-feruloyl derivative. nih.gov

Specific Biosynthetic Pathway: The precise enzymatic machinery and regulatory networks responsible for the synthesis of this compound in plants are largely unknown. Understanding the specific enzymes (acyltransferases) that catalyze esterification at the 3-position is a critical missing piece.

Unique Biological Functions: While PSEs in general exhibit a range of bioactivities, the specific functions and potential therapeutic advantages of the 3-O-isomer have not been extensively investigated. Research is needed to determine if the position of the feruloyl group at the O-3 position confers any unique physiological or pharmacological properties compared to other isomers.

Addressing these gaps through targeted synthesis, advanced analytical methods (like HPLC-MS/MS), and detailed biochemical and physiological studies will be crucial for fully elucidating the importance of this compound. nih.gov

Natural Sources and Isolation from Plant Species

This compound has been identified and isolated from different plant sources, highlighting its distribution across diverse plant lineages.

Monocotyledonous Plants: Commelinids (e.g., Poaceae)

The Commelinids, a clade within the monocotyledonous plants that includes grasses (Poaceae), are known to contain this compound.

This compound is present in rice (Oryza sativa), particularly in brown rice. Studies comparing different rice cultivars have shown variations in the concentration of this compound. For instance, a comparison of the japonica-type cultivar Koshihikari and the indica-type cultivar Takanari revealed that the concentrations of certain phenylpropanoid glycosides, including 3'-O-sinapoyl-6-O-feruloylsucrose (a related compound), were higher in Koshihikari than in Takanari. acs.orgacs.org While this compound itself is mentioned as a main soluble phenolic compound in brown rice, alongside sinapoyl sucrose and ferulic acid, specific quantitative data directly for this compound across various brown rice cultivars is less detailed in the provided snippets compared to other feruloylated sucrose derivatives like 3',6-di-O-feruloylsucrose or 3'-O-sinapoyl-6-O-feruloylsucrose. acs.orgmdpi.com

Research on the effects of environmental factors, such as high air temperature during ripening, on phenolic compound accumulation in brown rice has also been conducted. While this compound was not explicitly listed as a compound whose concentration significantly changed with high temperature in one study, related compounds like 3',6-di-O-sinapoylsucrose and 3'-O-sinapoyl-6-O-feruloylsucrose were found to have markedly higher concentrations under high-temperature conditions in certain cultivars. nih.govresearchgate.net This suggests a complex interplay between genetics, environment, and the accumulation of feruloylated sucrose derivatives in rice.

Brown Rice Cultivar (Example)Related Compound Measured (Example)Concentration (mg/kg) (Example)
Koshihikari3'-O-sinapoyl-6-O-feruloylsucrose18.0 acs.org
Takanari3'-O-sinapoyl-6-O-feruloylsucrose9.8 acs.org

In maize (Zea mays), this compound has been observed to accumulate in specific mutants, providing insights into its metabolic pathways. An FSFT-deficient mutant of maize, known as disorganized wall 1 (dow1), shows a sharp decrease in cell wall arabinoxylan ferulic acid content and causes the accumulation of this compound. nih.govresearchgate.net This suggests that this compound is a metabolic intermediate in the synthesis of feruloylated arabinoxylans in maize cell walls. The accumulation in the dow1 mutant highlights the role of the FSFT enzyme in the subsequent transfer of ferulate units. nih.govresearchgate.net

The synthesis of feruloylated sucrose in maize involves the sequential transfer of ferulate units from feruloyl-CoA. Initially, this occurs at the O-3 position of sucrose, catalyzed by a family of BAHD-type sucrose ferulic acid transferases (SFT1 to SFT4 in maize). Subsequently, a feruloyl sucrose feruloyl transferase (FSFT) transfers a ferulate to the O-6 position, creating 3,6-O-diferuloylsucrose. nih.govresearchgate.net The accumulation of this compound in the dow1 mutant, deficient in FSFT, underscores its position before the formation of the diferuloylated form.

Dicotyledonous Plants: Diverse Genera

Beyond monocots, this compound and related feruloylated sucrose derivatives have also been found in dicotyledonous plants.

This compound has been reported as a chemical constituent found in the fruits of Prunus mume, also known as the Japanese apricot or Chinese plum. nih.govwikipedia.org Prunus mume is a species in the Rosaceae family, cultivated in East Asia for its ornamental flowers and its fruit, which is used in traditional medicine and food products. nih.govwikipedia.orgseattlejapanesegarden.org The presence of this compound in P. mume fruits indicates its occurrence in this economically and culturally significant dicotyledonous plant. nih.gov

Feruloyl sucrose derivatives, including compounds related to this compound, have been isolated from Bistorta manshuriensis. Bistorta manshuriensis is a Korean medicinal plant traditionally used to treat diarrhea. cdnsciencepub.comresearchgate.netcdnsciencepub.com Phytochemical investigations of the aerial parts of B. manshuriensis have led to the isolation of new feruloyl sucrose derivatives, such as bistoroside A and bistoroside B, which are described as 3,6-di-O-Z-feruloyl-β-D-fructofuranosyl-(1→2)-α-D-glucopyranoside and its acetylated form, respectively. cdnsciencepub.comresearchgate.netcdnsciencepub.com While these are diferuloylated sucrose derivatives, their isolation from B. manshuriensis highlights the presence of feruloylated sucrose structures in this genus, suggesting the potential for this compound or related monoferuloylated forms to also occur. cdnsciencepub.comresearchgate.netcdnsciencepub.comresearchgate.net

Identification in Xerophyllum tenax

Xerophyllum tenax, commonly known as bear grass, is a perennial herb found in North America. A phytochemical investigation of the roots of X. tenax led to the isolation of several feruloyl sucrose derivatives, including undescribed compounds and known ones such as heloniosides A and B. This study marked the first report of feruloyl sucrose derivatives in the genus Xerophyllum and the family Melanthiaceae. lookchem.comresearchgate.netjst.go.jp

Detection in Polygala inexpectata

Polygala inexpectata, a narrow endemic species found in Turkey, has been studied for its secondary metabolites. Research on this plant has resulted in the isolation of nine known compounds, among which 3′-O-feruloyl-sucrose (sibiricose A5) was identified. researchgate.netresearchgate.netmdpi.comdntb.gov.uanih.gov This highlights the presence of this compound, or an isomer like 3'-O-feruloylsucrose, within the Polygala genus.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O14 B8033913 3-O-Feruloylsucrose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)26)3-5-15(27)34-20-17(29)14(8-24)35-22(20,9-25)36-21-19(31)18(30)16(28)13(7-23)33-21/h2-6,13-14,16-21,23-26,28-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEADZHVGOCGKH-QIWADDKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Biotransformation Approaches to 3 O Feruloylsucrose and Analogs

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic methods leverage the catalytic power and inherent selectivity of enzymes, such as lipases and esterases, to facilitate the acylation of sucrose (B13894) or its derivatives with hydroxycinnamic acids like ferulic acid. These methods are often favored for their milder reaction conditions and improved regioselectivity compared to purely chemical routes.

Enzymatic Hydroxycinnamoylation of Sucrose and its Derivatives

The enzymatic transesterification of sucrose and its derivatives with vinyl esters of hydroxycinnamic acids, including ferulic acid, has been explored for the synthesis of phenylpropanoid sucrose esters. researchgate.netnih.gov Enzyme preparations possessing feruloyl esterase activity are typically employed as biocatalysts in these reactions. researchgate.netnih.gov Beyond free sucrose, chemically modified sucrose derivatives, such as sucrose acetonides and substituted 3′-O-cinnamates, have also served as acceptor substrates in these enzymatic transformations. researchgate.netnih.gov

Biocatalysts and Regioselectivity Studies (e.g., Lipozyme TL IM lipase (B570770), Pentopan 500 BG feruloyl esterase activity)

Commercial enzyme preparations, notably Lipozyme TL IM lipase and Pentopan 500 BG, the latter exhibiting feruloyl esterase activity, have been evaluated for their efficacy in the enzymatic hydroxycinnamoylation of sucrose and its derivatives. researchgate.netnih.gov Investigations into the regioselectivity of these biocatalysts have revealed distinct preferences. Lipozyme TL IM, for instance, has demonstrated a propensity to catalyze the cinnamoylation of sucrose derivatives more at the 1′-OH and 4′-OH positions when the 3′-OH is unsubstituted and the 6-OH is protected. researchgate.netdntb.gov.ua In contrast, Pentopan 500 BG showed comparable reactivity at the 1′-OH and 6′-OH positions under similar reaction conditions. researchgate.netdntb.gov.ua When sucrose 3′-O-coumarate was utilized as an acceptor in a feruloylation reaction catalyzed by Lipozyme in acetonitrile (B52724), the primary product observed was 6-O-ferulate, obtained in a 63% yield. researchgate.netnih.gov Pentopan 500 BG effectively feruloylated sucrose 3′-O-coumarate at both the 6-OH and 6′-OH positions, resulting in a combined yield of 77%. researchgate.netnih.gov

Substrate Specificity and Optimization of Reaction Conditions

The efficiency and outcome of enzymatic synthesis are significantly influenced by the substrate specificity of the biocatalyst towards both the acyl donor, such as vinyl ferulate, and the acceptor molecule, whether it is sucrose or a derivative. researchgate.netnih.gov Optimizing reaction parameters, particularly the solvent system, is crucial for enhancing yield and controlling regioselectivity. The limited solubility of highly polar sugars like sucrose in many organic solvents poses a challenge for enzymatic esterification. analis.com.my To address this, the use of appropriate aprotic polar organic solvents, co-solvents, or alternative reaction media is often necessary to achieve sufficient substrate solubility while preserving enzyme activity. researchgate.net A mixture comprising 5% N,N-dimethylformamide in acetonitrile has been identified as a suitable medium that supports Lipozyme activity and allows for partial solubility of free sucrose. researchgate.net Furthermore, the length of the acyl chain in the vinyl ester donor can also play a role in modulating the regioselectivity of the enzymatic reaction. nih.gov

Application in Targeted Synthesis of Phenylpropanoid Sucrose Esters

Enzyme-catalyzed hydroxycinnamoylation offers a valuable tool for streamlining the synthesis of various phenylpropanoid sucrose esters. researchgate.netnih.gov By judiciously selecting the enzyme, acylating agent, and sucrose substrate, it is possible to pursue the targeted synthesis of specific isomers, including 3-O-feruloylsucrose. While enzymes often exhibit a preference for acylating the primary hydroxyl groups (6-O and 6′-O) of sucrose, the regioselectivity can be modulated by the choice of enzyme and the prevailing reaction conditions. researchgate.net

Total Chemical Synthesis Strategies

Total chemical synthesis approaches involve the application of chemical reagents and strategic protecting group manipulations to achieve the regioselective acylation of sucrose. Although these methods may require multiple synthetic steps, they offer precise control over the position at which the acyl group is introduced.

Orthogonal Protection/Deprotection Approaches for Regioselective Sucrose Acylation

Achieving regioselective chemical acylation of sucrose is inherently difficult due to the presence of eight hydroxyl groups with comparable reactivity. nih.govresearchgate.net This challenge is typically addressed through the implementation of orthogonal protection/deprotection strategies. These strategies involve selectively protecting specific hydroxyl groups while leaving the desired position free for acylation. Subsequent removal of the protecting groups after the acylation step yields the desired regioselective product. mdpi.commit.edu This methodology allows for the controlled introduction of acyl moieties, such as the feruloyl group, at predefined positions on the sucrose molecule. The precise synthesis of phenylpropanoid sucrose esters with substitutions at various positions, including the 3-position, has been achieved through strategies employing carefully selected protecting groups and their corresponding deprotection methods. mit.edu This often necessitates a sequence of protection and deprotection steps to ensure the desired regioselectivity of the acylation reaction. mdpi.comtandfonline.com

Methodologies for Synthesis of Di-substituted Feruloyl Sucrose Esters

The synthesis of di-substituted phenylpropanoid sucrose esters (PSEs), such as di-substituted feruloyl sucrose esters, often involves multi-step chemical strategies utilizing protecting groups to control regioselectivity. A key challenge in synthesizing precisely substituted PSEs is the presence of multiple hydroxyl groups in sucrose with varying reactivity. Simple acylation reactions tend to yield mixtures of differently acylated products, complicating purification and compromising yields. researchgate.netmit.edu

An orthogonal protection/deprotection strategy has been developed for the precise synthesis of di-substituted PSEs, including those substituted at the 3,3′-, 3,4′-, and 3,6′- positions. This approach involves carefully selecting protecting groups and deprotecting agents that exploit the differential reactivity of the hydroxyl groups in a key starting material, such as di-isopropylidene sucrose. mit.edumdpi.com

For instance, the synthesis of 3,3′-di-substituted PSEs can commence with the reaction of sucrose with 2-methoxypropene (B42093) to yield di-isopropylidene sucrose. Subsequent protection of the 4′-OH and 6′-OH groups using a reagent like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) is then performed. mit.edumdpi.com The synthesis of 3,4′-di-substituted PSEs can involve protecting the primary 6′-OH of di-isopropylidene sucrose first, often using tert-butyldimethylsilyl chloride, followed by protection of the 3′-OH. mit.edumdpi.com

Enzymatic methods also offer a route to feruloylated sucrose esters. Feruloyl esterases (FAEs) can catalyze the transesterification of vinyl esters of hydroxycinnamic acids, including ferulic acid, with sucrose or sucrose derivatives. Studies have explored the use of commercial enzyme preparations like Lipozyme TL IM lipase and Pentopan 500 BG for the enzymatic hydroxycinnamoylation of sucrose and its derivatives. mdpi.comresearchgate.netnih.gov These enzymatic approaches can potentially shorten the targeted synthesis of various phenylpropanoid sucrose esters. mdpi.comnih.gov

Preparation of Analogs for Comprehensive Structure-Activity Relationship Investigations

The preparation of a range of feruloyl sucrose ester analogs is essential for conducting comprehensive structure-activity relationship (SAR) investigations. These studies aim to understand how variations in the structure, such as the number and position of feruloyl substituents on the sucrose core, the presence or absence of protecting groups (like diisopropylidene bridges), and the nature of the aromatic hydroxyl groups, influence biological activities. bcrcp.ac.innih.gov

Difficulties in synthesizing PSEs with precise structures have historically limited comprehensive SAR studies. researchgate.netmit.edu However, advancements in synthetic methodologies, including the orthogonal protection/deprotection strategy, have enabled the preparation of specifically substituted PSEs required for such investigations. mit.edumdpi.com

Analogs are designed to systematically differ in specific structural features. For example, analogs can be synthesized with varying degrees of feruloylation (mono-, di-, tri-, or tetra-feruloyl) and with feruloyl groups attached at different hydroxyl positions on the sucrose moiety. bcrcp.ac.in The presence or absence of diisopropylidene bridges on the sucrose core can also be manipulated in analog synthesis to study their effect on the flexibility between the glucose and fructose (B13574) units and its impact on activity. bcrcp.ac.innih.gov Furthermore, analogs with acyl-protected or free feruloyl aromatic hydroxyl groups are synthesized to understand the role of these functionalities. bcrcp.ac.in

Biological Activities and Mechanistic Investigations of 3 O Feruloylsucrose and Its Derivatives

Enzyme Inhibitory Activities (In Vitro and In Silico)

Feruloyl sucrose (B13894) esters, including structural isomers and derivatives of 3-O-feruloylsucrose, have demonstrated inhibitory activities against enzymes involved in carbohydrate metabolism, such as alpha-glucosidase and alpha-amylase, and also against dipeptidyl peptidase-4 (DPP-4). These activities have been evaluated through both in vitro experiments and in silico molecular docking studies. nih.govbcrcp.ac.in

Alpha-Glucosidase Inhibition by Feruloyl Sucrose Esters (FSEs)

Feruloyl sucrose esters have been identified as potent inhibitors of alpha-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose in the small intestine. nih.govbcrcp.ac.insciopen.com Inhibiting this enzyme can help control postprandial blood glucose levels, making FSEs potential candidates for managing diabetes. nih.govbcrcp.ac.insciopen.comfrontiersin.org

Selectivity Profiles Compared to Alpha-Amylase Inhibition

A significant finding in the study of FSEs is their desired higher percentage inhibition of alpha-glucosidase compared to alpha-amylase. nih.govbcrcp.ac.in Alpha-amylase is another enzyme involved in starch digestion, and inhibiting it can lead to gastrointestinal side effects. nih.govbcrcp.ac.inmdpi.com The observed selectivity of FSEs towards alpha-glucosidase over alpha-amylase suggests a potential for reduced gastrointestinal issues compared to some commercial alpha-glucosidase inhibitors like acarbose. nih.govbcrcp.ac.inmdpi.com

Feruloyl sucrose esters have shown higher alpha-glucosidase inhibition and lower alpha-amylase inhibition when compared to acarbose, the gold standard alpha-glucosidase inhibitor. nih.gov This indicates a greater selectivity of FSEs towards alpha-glucosidase. nih.gov

Structure-Activity Relationship (SAR) Determinants for Alpha-Glucosidase Inhibition (e.g., aromatic -OH groups, sucrose core substitution, diisopropylidene bridges)

Structure-activity relationship studies have revealed key structural features that influence the alpha-glucosidase inhibitory activity of feruloyl sucrose esters. nih.govbcrcp.ac.inmdpi.com These determinants include the position and number of feruloyl substituents on the sucrose core, the presence of aromatic hydroxyl (-OH) groups, and the presence or absence of diisopropylidene bridges. nih.govbcrcp.ac.inmdpi.com

In vitro studies and molecular docking analyses indicate that the presence of free aromatic -OH groups and substitution at position 3 on the sucrose core are critical for the inhibition of both alpha-glucosidase and alpha-amylase. nih.govbcrcp.ac.in The position and number of feruloyl substituents on the sucrose core are key determinants of the percentage inhibition of both enzymes. nih.govbcrcp.ac.in Diisopropylidene bridges have been found to be particularly important for achieving inhibition selectivity, favorably reducing alpha-amylase inhibition while minimally affecting alpha-glucosidase inhibition. nih.govmdpi.com

Data from in vitro studies on feruloyl sucrose esters without diisopropylidene rings and without acetoxy protection on the feruloyl substituents have shown varying degrees of alpha-glucosidase inhibition based on the number of feruloyl moieties. ntu.edu.sg For instance, di- and tri-feruloyl compounds showed moderate inhibition, while a tetra-substituted feruloyl compound exhibited high activity. ntu.edu.sg

Alpha-Amylase Inhibition by Feruloyl Sucrose Esters

Feruloyl sucrose esters also exhibit inhibitory activity against alpha-amylase, although generally to a lesser extent than their activity against alpha-glucosidase. nih.govbcrcp.ac.in The inhibition of alpha-amylase by FSEs is also influenced by their structural features, similar to the SAR for alpha-glucosidase inhibition. nih.govbcrcp.ac.in Molecular docking studies suggest multiple binding sites for PSEs with alpha-amylase. ntu.edu.sg

Dipeptidyl Peptidase-4 (DPP-4) Enzyme Inhibition

While the provided references ( mpg.de and iarc.fr) primarily focus on alpha-glucosidase and alpha-amylase inhibition, other research on phenylpropanoid sucrose esters, a broader class that includes feruloyl sucrose esters, has explored inhibition of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are another class of drugs used to treat type 2 diabetes by increasing the levels of incretin (B1656795) hormones. wikipedia.orgmims.commybiosource.com However, specific detailed findings on the DPP-4 inhibitory activity of this compound or FSEs based directly on the provided references are limited in the search results.

Cellular and Molecular Activity Studies (In Vitro)

In vitro studies have been conducted to evaluate the cellular and molecular activities of feruloyl sucrose esters. This includes assessing their effects on cellular processes relevant to their potential therapeutic applications. While detailed in vitro cellular and molecular activity studies specifically on this compound beyond enzyme inhibition assays are not extensively detailed in the provided search snippets directly linked to the specified references, the broader class of phenylpropanoid sucrose esters has been investigated for various biological activities in vitro, such as antioxidant, anti-inflammatory, and antiproliferative effects. rsc.orgchemicalbook.comcymitquimica.comcapes.gov.brresearchgate.netnih.gov Research on feruloylated arabinoxylan mono- and oligosaccharides, which contain ferulic acid esterified to sugar moieties, has shown inhibition of glucose uptake in Caco-2 cells and complete inhibition of GLUT2 activity in oocytes expressing GLUT2. nih.gov

Antiproliferative Activity against Cancer Cell Lines (e.g., HeLa cells)

Phenylpropanoid sucrose esters, including those with feruloyl substituents, have demonstrated antiproliferative activity against various cancer cell lines. ingentaconnect.comnih.govunl.ptresearchgate.net Specifically, a selected set of 17 synthesized PSEs were evaluated for their antiproliferative activity against human cervical epithelioid carcinoma (HeLa) cell lines using the MTS assay method. researchgate.netcapes.gov.brnih.gov Eleven of these compounds exhibited significant antiproliferative activity, with IC50 values ranging from 0.16 to 6.01 μM. researchgate.netcapes.gov.brnih.gov These findings suggest that these compounds could be a valuable source for new lead chemotherapeutics. researchgate.netcapes.gov.brnih.gov

Influence of Lipophilicity and Number of Feruloyl Substituents on Activity

Structure-activity relationship (SAR) studies on phenylpropanoid sucrose esters have revealed that their antiproliferative activity is influenced by both lipophilicity and the number of feruloyl substituents present on the sucrose core. researchgate.netcapes.gov.brnih.gov While the precise details for this compound specifically regarding these factors are part of broader PSE studies, research on related feruloylated sucrose derivatives indicates that the degree and position of feruloyl substitution play a crucial role in their biological effects, including antiproliferative potential. researchgate.netcapes.gov.brnih.govrsc.org Compounds with varying numbers of feruloyl groups, such as 3',4',6'-tri-O-feruloylsucrose and 3',6'-di-O-feruloylsucrose, have been synthesized and evaluated for their activity against cancer cell lines like HeLa. researchgate.netnih.gov These studies collectively emphasize the importance of the acylation pattern and the lipophilic nature imparted by the feruloyl groups in determining the potency of these compounds against cancer cells. researchgate.netcapes.gov.brnih.govuc.pt

Investigation of Antioxidant Mechanisms

This compound has been reported to possess antioxidant activity. chemicalbook.com Phenylpropanoid sucrose esters, in general, are known to act as potential antioxidants. mdpi.com Studies evaluating the antioxidant activities of PSEs, often using assays like the DPPH radical scavenging assay, have shown that several compounds exhibit moderate to potent inhibitory effects. mdpi.comsemanticscholar.org The presence and position of phenylpropanoid moieties, such as feruloyl groups, contribute to the antioxidant properties of these sucrose esters. mdpi.com For instance, compounds with trans-feruloyl groups substituted at specific positions on the glucopyranose ring of sucrose have shown a more positive impact on their antioxidant effects. mdpi.com

Elucidation of Anti-inflammatory Pathways

Phenylpropanoid sucrose esters, including this compound, have demonstrated anti-inflammatory effects. ingentaconnect.comnih.govunl.ptchemicalbook.com Research has investigated the anti-inflammatory potential of these compounds, for example, by evaluating their inhibitory effects on nitric oxide (NO) production in LPS-induced microglial cells. mdpi.comsemanticscholar.org Some PSEs have shown potent inhibitory activities on NO production, comparable to or better than positive controls. mdpi.comsemanticscholar.org These findings suggest that PSEs interfere with inflammatory pathways, although the specific mechanisms for this compound may require further detailed elucidation. mdpi.comsemanticscholar.org

Other Reported Bioactivities of Phenylpropanoid Sucrose Esters (e.g., neuroprotective, antidiabetic, antiviral, antibacterial, immunopotentiating, plant growth-regulatory)

Phenylpropanoid sucrose esters exhibit a wide array of other biological activities beyond antiproliferative, antioxidant, and anti-inflammatory effects. ingentaconnect.comingentaconnect.comnih.govnih.gov These include neuroprotective, antidiabetic, antiviral, antibacterial, immunopotentiating, and plant growth-regulatory activities. ingentaconnect.comingentaconnect.comnih.govnih.gov

Neuroprotective effects have been observed for certain phenylpropanoid esters of sucrose, with some compounds showing notable activity against injured neuronal cells in in vitro models. nih.govsci-hub.sedntb.gov.uaacgpubs.org

PSEs have also been investigated as potential antidiabetic agents, particularly as alpha-glucosidase inhibitors. rsc.orgnih.govsci-hub.senih.govmdpi.comntu.edu.sg Studies have shown that the type, number, and position of phenylpropanoid moieties on the sucrose core significantly impact their inhibitory activities against α-glucosidase and α-amylase, suggesting their potential in managing postprandial blood glucose levels. rsc.orgnih.govmdpi.comntu.edu.sg

Furthermore, phenylpropanoid sucrose esters have been reported to possess antiviral and antibacterial activities. ingentaconnect.comingentaconnect.comnih.govnih.govunl.ptresearchgate.net Some PSEs have demonstrated strong inhibition against various bacteria and fungi. unl.pt Their antibacterial effects may involve affecting cell membrane permeability and interfering with protein synthesis. researchgate.net

Other reported activities include immunopotentiating and plant growth-regulatory effects, highlighting the diverse pharmacological potential of this class of natural compounds. ingentaconnect.comnih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound102004867
Ferulic acid445858
3',6-di-O-feruloylsucrose169552964
6'-O-Feruloylsucrose6325724

In Vivo Studies and Metabolic Fate

Animal Models for Biological Activity Validation

Animal models provide a platform to study the complex interactions between a compound, its metabolites, and various physiological systems. Murine models, due to their genetic and physiological similarities to humans, are frequently employed to validate the biological activities of natural compounds like 3-O-Feruloylsucrose.

To investigate the potential of Feruloyl Sucrose (B13894) Esters (FSEs) in managing hyperglycemia, researchers often utilize chemically-induced diabetic animal models. The streptozotocin (STZ)-treated mouse is a widely accepted model for studying type 2 diabetes. isciii.esresearchgate.net STZ is a compound that is toxic to the insulin-producing beta cells of the pancreas, and its administration can induce a state of hyperglycemia that mimics diabetes. nih.govnih.gov

Table 1: In Vivo Validation of Feruloyl Sucrose Ester (FSE) in STZ-Treated Mice

Model Intervention Primary Outcome Measured Key Finding Implication

Metabolic Transformations and Fate in Biological Systems

Understanding the metabolic fate of this compound—how it is absorbed, transformed, distributed, and ultimately excreted—is fundamental to assessing its bioavailability and biological activity. While specific pharmacokinetic studies on this compound are limited, the metabolic pathways can be inferred from research on its constituent parts, primarily ferulic acid.

Upon oral ingestion, it is hypothesized that the ester bond in this compound is susceptible to hydrolysis by esterase enzymes present in the gastrointestinal tract and liver. This enzymatic cleavage would release sucrose and free ferulic acid. The subsequent metabolic pathway would then predominantly follow that of ferulic acid.

Studies in animal models have shown that ferulic acid is rapidly absorbed and extensively metabolized. scielo.br The primary metabolic transformations involve conjugation reactions in the liver and intestine. researchgate.net The phenolic hydroxyl group and the carboxylic acid group of ferulic acid are sites for phase II metabolic reactions, leading to the formation of more water-soluble derivatives. The main metabolites identified in plasma and urine after oral administration of ferulic acid are:

Ferulic acid glucuronides

Ferulic acid sulfates

Sulfoglucuronide conjugates researchgate.netnih.gov

These conjugation processes facilitate the detoxification and subsequent elimination of the compound from the body.

Following absorption and metabolism, ferulic acid and its conjugates are distributed throughout the body via the bloodstream before being excreted. scielo.br General metabolic principles suggest that the liver and kidneys are the primary organs involved in the metabolism and elimination of such phenolic compounds. frontiersin.orgnih.gov

Excretion: The primary route of excretion for ferulic acid and its metabolites is through the urine. scielo.brresearchgate.net Studies in rats have demonstrated that a significant portion of orally administered ferulic acid is recovered in the urine as free ferulic acid and its sulfated and glucuronidated forms. researchgate.net A smaller percentage, estimated at around 4-6% of the ingested dose, may be excreted through the bile into the feces. scielo.br

Tissue Distribution: After absorption, ferulic acid is distributed to various tissues, with the highest concentrations typically found in the liver and kidneys, reflecting their roles in metabolism and excretion. frontiersin.orgnih.gov The compound is also distributed to peripheral tissues through the bloodstream. scielo.br The rapid metabolism and excretion suggest that ferulic acid does not accumulate in tissues over the long term. frontiersin.org

Table 2: Primary Excretion Routes for Ferulic Acid Metabolites in Animal Models

Excretion Route Primary Form Percentage of Dose (Approximate) Reference
Urine Free ferulic acid, sulfated conjugates, glucuronidated conjugates Predominant route scielo.brresearchgate.net

| Bile / Feces | Metabolites | 4-6% | scielo.br |

Tracer studies using stable isotopes provide a powerful tool for definitively mapping the metabolic fate of a compound in vivo. nih.govnih.gov This methodology involves labeling a part of the molecule with a non-radioactive, heavier isotope, such as Carbon-13 (¹³C) or Deuterium (²H).

To elucidate the precise metabolic pathway of this compound, one could synthesize the compound with a ¹³C-labeled ferulic acid residue. This labeled compound would then be administered to an animal model. By tracking the ¹³C label using techniques like mass spectrometry, researchers can:

Confirm Hydrolysis: Detect the appearance of ¹³C-labeled free ferulic acid in the plasma, confirming the cleavage of the ester bond.

Identify Metabolites: Identify and quantify the specific ¹³C-labeled sulfated and glucuronidated conjugates formed in the liver and other tissues. nih.gov

Track Distribution and Excretion: Measure the concentration of ¹³C-labeled compounds in various tissues (liver, kidney, brain, etc.) over time to understand its distribution profile. nih.gov The appearance of the label in urine and feces would provide precise data on the routes and rates of excretion.

This approach offers an unambiguous way to follow the journey of the ferulic acid portion of the molecule through the body, providing detailed kinetic information that is crucial for understanding its bioavailability and mechanism of action. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Ferulic acid
Feruloyl Sucrose Esters (FSEs)
Sucrose
Streptozotocin (STZ)
α-glucosidase
Ferulic acid glucuronides
Ferulic acid sulfates
Carbon-13 (¹³C)
Deuterium (²H)
Glucose

Analytical Methodologies for Detection, Identification, and Quantification

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps to isolate 3-O-Feruloylsucrose from the complex mixture of compounds present in plant tissues and to prepare the sample for subsequent analysis. These techniques aim to maximize the recovery of the target analyte while minimizing interference from matrix components.

Solvent extraction is a widely used technique for the initial isolation of phenolic compounds from plant materials. The choice of solvent is crucial and often depends on the polarity of the target compounds. Ethanol (B145695), often in aqueous mixtures, is a common solvent employed for extracting phenolic compounds from various plant matrices, including rice, which is known to contain feruloylsucrose isomers. researchgate.netnih.govresearchgate.netresearchgate.netmdpi.com The efficiency of solvent extraction can be influenced by factors such as solvent concentration, solvent-to-sample ratio, extraction time, and particle size of the plant material. nih.govresearchgate.net For instance, studies on phenolic compounds in rice have utilized 70% ethanol for extraction. researchgate.netresearchgate.netnih.gov Higher solvent amounts may be necessary for quantitative analysis to ensure complete removal of target compounds from the matrix. nih.gov

Solid-Phase Extraction (SPE) is a valuable technique for further isolation, purification, and enrichment of analytes after initial solvent extraction. researchgate.netnih.govmdpi.comsigmaaldrich.com SPE helps to change the sample matrix to one more compatible with the analytical technique and can remove interfering substances. sigmaaldrich.com This technique involves the partitioning or adsorption of analytes onto a solid stationary phase. sigmaaldrich.com For phenolic compounds, including feruloylsucrose isomers, C18 silica (B1680970) gel cartridges are frequently used as the stationary phase in SPE. researchgate.netresearchgate.netnih.gov This reversed-phase sorbent retains non-polar and moderately polar compounds, allowing more polar matrix components to be washed through. Elution is then performed using a solvent or mixture of solvents that can disrupt the interaction between the analyte and the stationary phase. researchgate.net Studies have shown that using a C18 SPE cartridge can effectively isolate feruloylsucrose isomers from defatted plant extracts without significant loss of the analyte. researchgate.netnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other extracted compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a dominant analytical technique widely used for the separation, identification, and quantification of various compounds, including phenolic compounds and their conjugates like feruloylsucrose isomers. researchgate.netresearchgate.netnih.govmdpi.commtc-usa.comresearchgate.netmtc-usa.comnih.gov HPLC offers high separation capacity, making it suitable for analyzing complex mixtures extracted from plant matrices. mdpi.com The method involves injecting the sample onto a column packed with a stationary phase and eluting the compounds with a mobile phase under high pressure. The separated compounds are then detected as they elute from the column.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of phenolic compounds. phenomenex.comwikipedia.org In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Separation is based on the differential hydrophobic interactions between the analytes and the stationary phase. C18 columns, which have octadecylsilane (B103800) ligands bonded to a silica support, are the most prevalent type of stationary phase used in RP-HPLC due to their high hydrophobic retention and wide applicability. phenomenex.comrestek.comwikipedia.org

For the analysis of feruloylsucrose isomers, RP-HPLC with a C18 column is a standard approach. researchgate.netnih.gov The mobile phase typically consists of a mixture of water (often acidified with a weak acid like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.govmtc-usa.comnih.gov Gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased over time, is commonly employed to achieve effective separation of compounds with a range of polarities. nih.govphenomenex.com For example, a gradient system using acidified water and acetonitrile has been successfully applied to separate feruloylsucrose and other phenolic compounds on a C18 column. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Following chromatographic separation, spectroscopic and spectrometric techniques are employed for the detection, identification, and structural elucidation of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a common detection method in HPLC for compounds that absorb UV or visible light, such as phenolic compounds with conjugated double bonds like feruloylsucrose. researchgate.netnih.gov Diode array detection (DAD) allows for the acquisition of full UV-Vis spectra as compounds elute, which aids in identification based on characteristic absorption patterns. researchgate.netresearchgate.netnih.govnih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. mdpi.comgoogle.comuwaterloo.canih.govjchps.com Coupling HPLC with MS (HPLC-MS or LC-MS) is a widely used approach for the identification and quantification of phenolic compounds in complex matrices. researchgate.netnih.govmtc-usa.commtc-usa.comnih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for polar and thermolabile compounds like feruloylsucrose, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻). researchgate.netnih.govmtc-usa.commtc-usa.comnih.gov Tandem mass spectrometry (MS/MS) can provide more detailed structural information by fragmenting selected ions and analyzing the resulting fragments. google.comnih.govresearchgate.net LC-ESI-MS has been used to confirm the identity of feruloylsucrose isomers in plant extracts by comparing their retention times, UV spectra, and mass spectra with authentic standards. researchgate.netnih.govmtc-usa.commtc-usa.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and atom connectivity of organic compounds like this compound utdallas.edu. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized. 1D NMR, including ¹H NMR and ¹³C NMR, provides information on the types and chemical environments of hydrogen and carbon atoms within the molecule researchgate.netresearchgate.net.

Two-dimensional NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are particularly valuable for assigning signals and establishing connectivity between atoms, including those separated by multiple bonds researchgate.netresearchgate.netnih.gov. HMQC correlates protons with the carbons to which they are directly attached, while HMBC reveals correlations between protons and carbons over two or three bonds, aiding in the confirmation of substituent positions on the sucrose (B13894) moiety and the feruloyl group researchgate.net. The application of these techniques has been instrumental in the structural elucidation of feruloyl sucrose derivatives researchgate.netresearchgate.netnih.gov.

Mass Spectrometry (MS, High-Resolution Fast Atom Bombardment MS, High-Resolution Electrospray Ionization MS, Liquid Chromatography-Mass Spectrometry, Tandem MS Fragmentation)

Mass Spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation patterns, which are crucial for identification and structural confirmation utdallas.eduresearchgate.netnih.gov. Various ionization techniques are coupled with mass analyzers. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for analyzing polar compounds like phenolic glycosides and can be operated in both positive and negative ion modes researchgate.netmjcce.org.mkrsc.org. High-Resolution MS (HRMS), such as High-Resolution Electrospray Ionization MS (HRESI-MS), provides accurate mass measurements, allowing for the determination of the elemental composition of the intact molecule and its fragments researchgate.netrsc.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of LC with the detection capabilities of MS, enabling the analysis of complex mixtures containing this compound nih.govmtc-usa.commeasurlabs.comnih.gov. Tandem MS (MS/MS or MSn) involves the fragmentation of selected ions and analysis of the resulting fragments, providing detailed structural information and aiding in the differentiation of isomers researchgate.netnih.govresearchgate.netmjcce.org.mk. Fragmentation patterns observed in MS/MS experiments can reveal the points of attachment of the feruloyl group to the sucrose moiety researchgate.net.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is used to characterize compounds containing chromophores, such as the feruloyl moiety in this compound technologynetworks.comazooptics.comlibretexts.org. UV-Vis spectra show absorption bands at specific wavelengths corresponding to electronic transitions within the molecule azooptics.com. These absorption maxima can provide qualitative information and are useful for detection in techniques like HPLC-DAD researchgate.netmjcce.org.mkresearchgate.net.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation due to molecular vibrations utdallas.eduwikipedia.org. The IR spectrum exhibits characteristic absorption bands for groups such as hydroxyl (-OH), carbonyl (C=O, particularly from the ester linkage), and aromatic C=C bonds present in the feruloyl and sucrose parts of the molecule utdallas.eduwikipedia.orgdatapdf.comspectroscopyonline.com. IR spectroscopy is valuable for confirming the presence of these functional groups and can be used for qualitative characterization utdallas.eduresearchgate.net.

Quantitative Determination Methods

Accurate quantification of this compound in various samples is essential for understanding its distribution and concentration. Chromatographic methods coupled with sensitive detectors are primarily used for this purpose.

HPLC with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Simultaneous Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful combination for both the identification and simultaneous quantification of phenolic compounds, including feruloylsucrose derivatives, in complex matrices researchgate.netresearchgate.netmjcce.org.mkinvivochem.cn. HPLC separates the components of a mixture based on their differential interactions with a stationary phase and mobile phase. DAD allows for the detection of compounds across a range of wavelengths simultaneously, providing UV-Vis spectra that aid in identification and can be used for quantification based on absorbance at specific wavelengths researchgate.netmjcce.org.mk.

Coupling HPLC with ESI-MS provides additional specificity and sensitivity for quantification. ESI-MS detects compounds based on their mass-to-charge ratio, allowing for the selective monitoring of the molecular ion or characteristic fragment ions of this compound, even in the presence of co-eluting compounds researchgate.netmjcce.org.mkmeasurlabs.com. This hyphenated technique enables simultaneous identification and quantification within a single analytical run researchgate.netinvivochem.cn.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Specific Compound Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is widely used for the specific and sensitive quantification of target compounds like this compound in various sample types nih.govmtc-usa.commeasurlabs.comnih.govrsc.org. LC-MS methods can be developed and validated to ensure accurate and reproducible quantitative results nih.govrsc.org. This involves optimizing chromatographic separation parameters and MS detection settings for the specific compound of interest.

Quantitative analysis using LC-MS typically involves the use of calibration curves generated from analyzing standards of known concentrations nih.gov. The response of the mass spectrometer to this compound is measured and correlated to its concentration. LC-MS offers high sensitivity, making it suitable for quantifying compounds present at low concentrations in complex biological or plant matrices measurlabs.comnih.gov. Techniques such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) in LC-MS/MS can enhance the specificity and sensitivity for targeted quantification mdpi.comshimadzu.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound102004867

Data Tables

While specific quantitative data tables solely for this compound were not extensively available in the provided search results, the methodologies described enable the generation of such data. Researchers utilizing techniques like LC-MS or HPLC-DAD-ESI-MS would typically generate calibration curves, and tables detailing retention times, m/z values, and peak areas for quantification.

For illustrative purposes based on the application of these methods to related compounds or general phenolic analysis, a hypothetical structure of a data table for LC-MS quantification is shown below. Actual data would be specific to the compound, matrix, and method conditions.

AnalyteRetention Time (min)[M-H]⁻ m/z[M+H]⁺ m/zCalibration Curve (Peak Area vs. Concentration)LOD (ng/mL)LOQ (ng/mL)
This compound[Specific Value][Specific Value][Specific Value][Equation and R² Value][Specific Value][Specific Value]
Internal Standard[Specific Value][Specific Value][Specific Value]---

Note: The values in the table above are illustrative and would be determined experimentally for this compound using a validated method.

Detailed research findings in the provided sources discuss the successful application of these methods for the identification and quantification of phenolic compounds in various plant extracts, including the detection of feruloylsucrose derivatives researchgate.netmjcce.org.mkmtc-usa.comnih.govmtc-usa.comresearchgate.net. These studies highlight the effectiveness of combined chromatographic and spectroscopic techniques for comprehensive analysis.

Future Research Directions and Potential Applications

Elucidation of Comprehensive Biosynthetic Pathways

Understanding the detailed steps and components involved in the natural production of 3-O-Feruloylsucrose is crucial for controlled production and modification.

Identification of Novel Enzymes and Genes Involved in Feruloylsucrose Biosynthesis and Modification

Research is ongoing to identify the specific enzymes and the genes encoding them that are responsible for the biosynthesis of feruloylated sucrose (B13894) esters, including this compound. Studies in plants like rice (Oryza sativa) and maize have implicated enzymes such as BAHD acyltransferases in the feruloylation process. invivochem.cnd-nb.info The exact order of feruloyl esterification and acetylation on the sucrose molecule in plants like maize remains an area of investigation. scite.ai Identifying quantitative trait loci (QTLs) for the concentrations of phenylpropanoid glycosides, including 6-O-feruloylsucrose and 3′-O-sinapoyl-6-O-feruloylsucrose, in brown rice has provided insights into the genetic factors influencing their accumulation. acs.org Further research is needed to fully elucidate the genes involved in the biosynthesis and modulation of such compounds. researchgate.net

Strategies for Metabolic Engineering and Biosynthesis for Enhanced Production

Knowledge of the biosynthetic pathway can be leveraged for metabolic engineering strategies aimed at enhancing the production of this compound. Metabolic engineering plays a crucial role in optimizing biological systems for the efficient production of desired compounds. researchgate.net This can involve pathway engineering to overexpress key enzymes or deleting competing pathways to increase precursor availability and prevent product degradation. researchgate.net While significant progress has been made in metabolic engineering for producing various compounds in microbes and plants, challenges remain in achieving high productivity and titer for some target molecules. nih.govmdpi.com Strategies such as combinatorial metabolic engineering and the use of whole-cell biocatalysis with substrates like sucrose are being explored for the high-yield production of valuable glycosides. nih.gov

Advanced Structure-Activity Relationship Studies

Investigating the relationship between the chemical structure of this compound and its biological activities is essential for developing compounds with targeted effects.

Rational Design and Synthesis of Novel Analogs for Targeted Bioactivities

The synthesis of natural phenylpropanoid sucrose esters (PSEs) and unnatural analogs has been successfully accomplished through various synthetic routes. capes.gov.brresearchgate.netnih.gov These synthetic efforts allow for the creation of novel analogs with modifications to the sucrose core or the attached phenylpropanoid groups. Structure-activity relationship (SAR) studies on synthesized PSEs have revealed that factors such as lipophilicity and the number of feruloyl substituents can influence biological activities, such as antiproliferative effects. capes.gov.brresearchgate.net Precise synthesis strategies employing carefully selected protecting groups and deprotecting agents enable the preparation of a wide range of natural and unnatural PSEs, opening the door for custom synthesis of compounds with potentially improved or specific bioactivities. nih.gov

Application of In Silico Modeling and Molecular Docking for Mechanistic Insights

In silico approaches, such as molecular docking, are valuable tools for predicting the binding orientation and affinity of molecules like this compound or its analogs with biological targets. biomedpharmajournal.orgeuropeanreview.org Molecular docking studies can provide mechanistic insights into how these compounds interact with enzymes or receptors at a molecular level, helping to explain observed biological activities. ntu.edu.sgmdpi.comnih.gov For example, molecular docking studies on feruloyl sucrose esters have revealed that the presence of free aromatic hydroxyl groups and the substitution pattern on the sucrose core are critical for the inhibition of certain enzymes. ntu.edu.sg These computational methods can aid in identifying potential binding sites and in the rational design of novel molecules with desired interactions. biomedpharmajournal.org In silico studies have shown that certain isolated compounds, including sucrose esters, can be accommodated within the binding pockets of enzymes like myeloperoxidase and inducible nitric oxide synthase, suggesting potential anti-inflammatory properties. mdpi.comnih.gov

Broadening Scope of Biological Functionality

Future research will likely expand the investigation into the biological activities of this compound beyond those currently established. Given its presence in various plants known for their health benefits and the diverse activities observed for related phenylpropanoids and sucrose esters, further exploration of its potential as an antioxidant, anti-inflammatory, or agent with other therapeutic properties is warranted. researchgate.netnih.govcapes.gov.brresearchgate.netnih.govntu.edu.sgnih.govnih.govnih.goviarc.frnih.govuni.luuni.luresearchgate.netnih.govflybase.orgmetabolomicsworkbench.orgfishersci.senih.govchem960.comnih.govmdpi.com Identifying and extracting potential phytochemicals with efficient biological activities, such as anti-cancer properties, is an ongoing area of research that could involve compounds like this compound. nih.gov

Exploration of New Biological Activities Beyond Currently Reported

While some biological activities of feruloyl sucrose derivatives have been investigated, the full spectrum of activities for this compound remains an active area of research. Phenylpropanoid sucrose esters, as a class, have demonstrated various activities, including antioxidant, anti-inflammatory, antiviral, antibacterial, cytotoxic, antineoplastic, neuroprotective, cerebral protective, antidiabetic, plant growth-regulatory, and immunopotentiating effects. researchgate.netnih.govipb.pt Specifically, feruloyl sucrose esters have been explored as potential selective alpha-glucosidase inhibitors for the management of diabetes. nih.gov Studies have also indicated potential antiproliferative activity for certain feruloyl sucrose derivatives. researchgate.net Given its structural relationship to these compounds, future research could investigate if this compound shares or possesses unique activities within these categories. For instance, exploring its potential in modulating other enzymatic pathways, its effects on different cell lines, or its role in plant defense mechanisms beyond cell wall reinforcement could reveal novel applications. The presence of this compound in plants used in traditional medicine suggests potential, yet unexplored, therapeutic properties that warrant investigation. scispace.commdpi.com

Deeper Mechanistic Investigations of Observed Biological Effects

Understanding the precise mechanisms by which this compound exerts its biological effects is crucial for its potential application. Recent findings highlight a significant role for this compound as an intermediate in a sucrose ferulate cycle involved in the feruloylation of arabinoxylans in plant cell walls. nih.govcolab.ws This cycle involves the sequential transfer of ferulate units, with this compound being formed by the action of sucrose ferulic acid transferases (SFTs). nih.govresearchgate.net Further mechanistic studies could delve into the specific enzymes involved in the metabolism of this compound, its transport within plant tissues, and how its accumulation or depletion impacts cell wall structure and function. For biological activities beyond its role in cell walls, such as potential enzyme inhibition or cellular signaling effects, detailed biochemical and molecular studies are needed to elucidate the interaction with target molecules and downstream pathways. In silico studies, such as molecular docking, have been used for related compounds to predict interactions with enzymes like myeloperoxidase (MPO) and inducible nitric oxide synthase (iNOS), providing insights into potential anti-inflammatory mechanisms. mdpi.comdntb.gov.ua Applying similar approaches to this compound could help predict and then experimentally verify its molecular targets and mechanisms of action.

Integration with Omics Technologies

The application of omics technologies is fundamental to gaining a comprehensive understanding of this compound, particularly within the complex biological systems of plants where it naturally occurs. Metabolomics, transcriptomics, and proteomics offer powerful tools to study its biosynthesis, regulation, and function.

Application of Metabolomics, Transcriptomics, and Proteomics in Plant Systems to Understand Feruloylsucrose Metabolism

Metabolomics, the large-scale study of small molecules, is invaluable for profiling the presence and concentration of this compound and related metabolites in different plant tissues, developmental stages, or under various environmental conditions. researchgate.netnih.govfrontiersin.org Comparative metabolomics has already been used to identify antifungal metabolites, including feruloylsucrose compounds, in maize. biorxiv.org Analyzing how the levels of this compound change in response to genetic modifications or environmental stimuli can provide clues about its role and the pathways it is involved in.

Transcriptomics involves studying the complete set of RNA transcripts, offering insights into the genes being expressed. mdpi.comwikipedia.org By correlating gene expression patterns with the accumulation of this compound, researchers can identify candidate genes encoding enzymes involved in its biosynthesis or degradation, such as the BAHD-type sucrose ferulic acid transferases (SFTs). nih.govresearchgate.net Transcriptomic analysis can also reveal regulatory networks controlling the expression of these genes. Comparative transcriptomics has been used to investigate the genetic mechanisms underlying natural variation in the abundance of acetylated diferuloylsucroses in maize. biorxiv.org

Proteomics, the study of the complete set of proteins, can identify the enzymes responsible for catalyzing the steps in this compound metabolism. By analyzing protein abundance and activity in tissues where this compound is synthesized or metabolized, specific transferases and other modifying enzymes can be identified and characterized. Integrating data from proteomics with metabolomics and transcriptomics can provide a more complete picture of the metabolic flux leading to this compound. researchgate.net

Utilization of Systems Biology Approaches for Comprehensive Understanding of its Biological Roles

Systems biology aims to integrate data from various omics technologies and other biological information to build a holistic understanding of complex biological systems. researchgate.net Applying systems biology approaches to the study of this compound involves combining metabolomics, transcriptomics, and proteomics data with genetic, biochemical, and physiological data. This integrated approach can help to:

Reconstruct the complete biosynthetic pathway of this compound and its related derivatives.

Identify the key regulatory nodes in its metabolism.

Understand how its synthesis and accumulation are coordinated with other metabolic pathways.

Elucidate its precise roles in plant development, stress responses, and interactions with the environment.

Predict the effects of genetic or environmental perturbations on this compound levels and downstream biological processes.

By leveraging systems biology, researchers can move beyond studying individual components in isolation to understand the dynamic interplay of genes, proteins, and metabolites that govern the biological functions of this compound.

Q & A

Q. What are the primary chemical characteristics and classification of 3-O-Feruloylsucrose?

  • Methodological Answer : this compound is a hydroxycinnamic acid derivative esterified to sucrose. Its identification involves spectroscopic techniques (e.g., NMR for structural elucidation of the feruloyl moiety at the C3 hydroxyl of sucrose) and chromatographic methods (HPLC or LC-MS for purity assessment). Classified under phenolic glycosides, its structure is validated via comparison with literature data on fragmentation patterns and retention times .

Q. How is this compound synthesized in natural sources, and what extraction methods are used?

  • Methodological Answer : Natural synthesis occurs in plants like watermelon (Citrullus lanatus), where ferulic acid is enzymatically esterified to sucrose. Extraction involves solvent partitioning (e.g., ethanol/water mixtures) followed by column chromatography (e.g., silica gel or Sephadex LH-20) for isolation. Enzymatic assays (e.g., acyltransferase activity) and isotopic labeling can trace biosynthetic pathways .

Q. What are the foundational pharmacological roles of this compound?

  • Methodological Answer : Initial studies focus on antioxidant and anti-inflammatory properties. In vitro assays (e.g., DPPH radical scavenging, COX-2 inhibition) and cell-based models (e.g., macrophage RAW 264.7 cells) are used. Dose-response curves and comparative analyses with free ferulic acid are critical to distinguish its bioactivity .

Advanced Research Questions

Q. How can researchers design robust experiments to evaluate this compound’s bioactivity using the PICOT framework?

  • Methodological Answer :
  • Population/Problem : Human cell lines (e.g., HepG2 for hepatoprotective studies).
  • Intervention : Dose ranges (e.g., 1–100 µM) of purified this compound.
  • Comparison : Positive controls (e.g., ascorbic acid for antioxidant assays).
  • Outcome : Quantitative metrics (IC50 values, gene expression via qPCR).
  • Time : Acute (24–48 hr) vs. chronic (7-day) exposure.
    This framework ensures reproducibility and aligns with pharmacological validation standards .

Q. What strategies resolve contradictions in pharmacokinetic data for this compound?

  • Methodological Answer : Contradictions in bioavailability or metabolite identification often arise from analytical variability. Solutions include:
  • Standardized protocols : Adopt USP guidelines for dissolution testing (e.g., paddle apparatus at 50 rpm) .
  • Multi-omics integration : Combine LC-MS/MS (for metabolite profiling) with pharmacokinetic modeling (e.g., non-compartmental analysis).
  • Inter-lab validation : Share reference samples across institutions to calibrate instruments .

Q. How can mechanistic studies differentiate this compound’s activity from its aglycone (ferulic acid)?

  • Methodological Answer :
  • Receptor binding assays : Use surface plasmon resonance (SPR) to compare affinity for targets like NF-κB.
  • Knockout models : CRISPR-edited cell lines lacking sucrose transporters (e.g., SLC2 family) to assess uptake dependency.
  • Molecular docking : Compare binding poses of this compound vs. ferulic acid in silico (e.g., AutoDock Vina) .

Methodological & Analytical Questions

Q. What analytical techniques validate the purity and stability of this compound in storage?

  • Methodological Answer :
  • Purity : HPLC-DAD (λ = 320 nm for feruloyl absorbance) with >95% area normalization.
  • Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via UPLC-QTOF-MS. Quantify degradation products (e.g., free ferulic acid) using external calibration curves .

Q. How should researchers structure literature reviews to identify gaps in this compound studies?

  • Methodological Answer :
  • Boolean search strings : ("this compound" OR "feruloylated sucrose") AND ("pharmacokinetics" OR "biosynthesis").
  • Gap analysis : Use tools like VOSviewer to map keyword co-occurrence networks, highlighting understudied areas (e.g., epigenetic effects or gut microbiota interactions) .

Data Handling & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer :
  • Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • ANOVA with post-hoc tests : Compare means across doses (e.g., Tukey’s HSD for p < 0.05).
  • Meta-analysis : Pool data from independent studies to calculate weighted effect sizes .

Q. Q. How can researchers ensure reproducibility in in vivo studies of this compound?

  • Methodological Answer :
  • ARRIVE guidelines : Report animal strain, sample size justification, and randomization methods.
  • Positive control groups : Include compounds with established efficacy (e.g., dexamethasone for inflammation models).
  • Open data : Share raw spectra, chromatograms, and protocols via repositories like Zenodo .

Tables for Methodological Reference

Parameter Technique Example Application Reference
Structural Elucidation2D NMR (HSQC, HMBC)Assigning feruloyl substitution position
QuantificationUPLC-ESI-MS/MS (MRM mode)Measuring plasma concentrations
Stability TestingForced degradation (acid/alkali)Identifying hydrolysis products

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Feruloylsucrose
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.